molecular formula C14H22N2 B13616469 rel-(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-amine

rel-(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-amine

Cat. No.: B13616469
M. Wt: 218.34 g/mol
InChI Key: VVQHCVRZYPYZNW-ONXXMXGDSA-N
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Description

(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine is a chiral amine compound with a molecular weight of 218.34 g/mol. It is characterized by its unique stereochemistry and the presence of a benzyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine typically involves the use of chiral starting materials and diastereoselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) to facilitate the formation of the piperidine ring .

Industrial Production Methods

In an industrial setting, the production of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine include:

Uniqueness

The uniqueness of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine lies in its specific stereochemistry and the presence of the benzyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12+,14?

InChI Key

VVQHCVRZYPYZNW-ONXXMXGDSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1CC2=CC=CC=C2)C)N

Canonical SMILES

CC1CC(CC(N1CC2=CC=CC=C2)C)N

Origin of Product

United States

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